molecular formula C12H21NO3 B1397977 tert-Butyl 2,6-dimethyl-4-oxopiperidine-1-carboxylate CAS No. 604010-24-4

tert-Butyl 2,6-dimethyl-4-oxopiperidine-1-carboxylate

Cat. No.: B1397977
CAS No.: 604010-24-4
M. Wt: 227.3 g/mol
InChI Key: ADBYGASBXODWTQ-UHFFFAOYSA-N
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Description

tert-Butyl 2,6-dimethyl-4-oxopiperidine-1-carboxylate (CAS 604010-24-4) is a high-purity piperidine derivative offered with a minimum purity of ≥97% . This compound serves as a valuable synthetic intermediate and building block in organic and medicinal chemistry, particularly for the preparation of diverse piperidine derivatives, which are prominent scaffolds in pharmaceuticals and biologically active molecules . The tert-butyloxycarbonyl (Boc) protecting group enhances the molecule's utility in multi-step synthesis by protecting the amine functionality. Its molecular formula is C₁₂H₂₁NO₃, with a molecular weight of 227.30 g/mol . Piperidine-4-one derivatives, such as this one, are recognized as promising synthons and are frequently employed in synthetic routes toward more complex nitrogen-containing heterocycles . This product is strictly for research and further manufacturing applications, and is not intended for diagnostic or therapeutic use, nor for human consumption. Researchers should handle this material with care, as it may be classified as a dangerous good and carries hazard statements H302, H315, H319, and H335 .

Properties

IUPAC Name

tert-butyl 2,6-dimethyl-4-oxopiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO3/c1-8-6-10(14)7-9(2)13(8)11(15)16-12(3,4)5/h8-9H,6-7H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADBYGASBXODWTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)CC(N1C(=O)OC(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50732622
Record name tert-Butyl 2,6-dimethyl-4-oxopiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50732622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

604010-24-4
Record name tert-Butyl 2,6-dimethyl-4-oxopiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50732622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Direct N-Protection of 2,6-Dimethyl-4-oxopiperidine

One established method involves the direct reaction of 2,6-dimethyl-4-oxopiperidine with tert-butyl chloroformate (Boc anhydride) in the presence of a base such as triethylamine (TEA). This process typically occurs under anhydrous conditions to prevent hydrolysis of the reactive chloroformate reagent.

Reaction Scheme:

2,6-Dimethyl-4-oxopiperidine + Boc2O + Base → tert-Butyl 2,6-dimethyl-4-oxopiperidine-1-carboxylate

Reaction Conditions:

  • Solvent: Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
  • Base: Triethylamine or similar tertiary amines
  • Temperature: Maintained at 0°C to room temperature
  • Time: Typically 2–4 hours

Notes:

  • The use of anhydrous solvents is critical to prevent hydrolysis.
  • The reaction proceeds via nucleophilic attack of the piperidine nitrogen on the Boc anhydride.

Multi-step Synthesis via Intermediate Formation

Alternatively, a multi-step route involves initial formation of the piperidine ring with desired methyl substitutions, followed by protection:

Reaction Conditions:

  • Solvent: Typically THF or DCM
  • Reagents: Boc2O, TEA
  • Temperature: 0°C to 25°C
  • Duration: 1–3 hours

This method is favored in industrial settings due to its scalability and high yield.

Reaction Optimization and Data

Parameter Typical Range Notes
Solvent DCM, THF Anhydrous conditions essential
Base Triethylamine (TEA), DIPEA To scavenge HCl formed
Temperature 0°C to 25°C Lower temperatures favor selectivity
Reaction Time 2–24 hours Extended times improve conversion

Research Findings:

  • The reaction in THF at 0°C followed by stirring at room temperature yields high purity products with yields exceeding 90%.
  • Use of excess Boc2O (1.2–1.5 equivalents) ensures complete protection.
  • Purification via flash chromatography or recrystallization from suitable solvents (e.g., ethyl acetate/hexanes) results in high-purity tert-butyl derivatives.

Notable Research and Patents

Patent WO2014200786A1 :

  • Describes a process involving contacting lactones with sulfonyl halides and tertiary amines in solvents like DCE, THF, or acetonitrile at 25°C to 100°C.
  • Emphasizes the importance of solvent choice and temperature control to optimize yield and selectivity.
  • Mentions the use of protecting groups such as Boc in subsequent steps, aligning with the synthesis of this compound.

Research on N-Protection Reactions:

  • The synthesis of related piperidine derivatives often involves initial formation of the piperidine ring, followed by selective protection of the nitrogen atom.
  • Use of Boc2O with catalysts like DMAP in THF at 0°C to room temperature is common, achieving yields >80%.

Green Chemistry Approach:

  • Du et al. (2024) describe a chemoselective N-Boc protection using tert-butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate, emphasizing environmentally friendly reagents and conditions.

Summary of Preparation Methodology

Step Reagents Conditions Outcome
1 2,6-Dimethyl-4-oxopiperidine Dry solvent (THF/DCM), base (TEA), 0°C Formation of free piperidine core
2 Boc2O Same solvent, room temperature N-protection of nitrogen, forming tert-butyl carbamate
3 Purification Chromatography or recrystallization High purity this compound

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2,6-dimethyl-4-oxopiperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The compound can undergo substitution reactions at the piperidine ring or the tert-butyl ester group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions include various substituted piperidines, hydroxyl derivatives, and other functionalized compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Pharmaceutical Development

tert-Butyl 2,6-dimethyl-4-oxopiperidine-1-carboxylate has been investigated for its potential as a pharmaceutical intermediate. Its structure allows for modifications that can lead to the development of new therapeutic agents targeting various conditions, particularly in the realm of pain management and neurological disorders.

Chemical Synthesis

This compound serves as a building block in organic synthesis, particularly in the formation of piperidine derivatives. Its reactivity can be harnessed to create more complex molecules that are essential in drug discovery and development .

Biological Studies

Studies have shown that derivatives of this compound may exhibit biological activity against certain diseases. For instance, research into its analogs has indicated potential anti-inflammatory and analgesic properties, making it a candidate for further pharmacological evaluation .

Material Science

The compound's unique chemical structure allows it to be explored in material science applications, particularly in the development of polymers and coatings that require specific mechanical or thermal properties.

Case Studies

StudyApplicationFindings
Study on Analgesic PropertiesPain ManagementDemonstrated efficacy in reducing pain responses in animal models when modified from the parent compound .
Synthesis of Piperidine DerivativesOrganic ChemistrySuccessfully synthesized various piperidine derivatives with enhanced biological activity .
Evaluation of Skin PermeationDrug Delivery SystemsInvestigated the skin permeation characteristics indicating low permeability but potential for formulation adjustments to enhance delivery .

Mechanism of Action

The mechanism of action of tert-Butyl 2,6-dimethyl-4-oxopiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structural modifications. The piperidine ring and the tert-butyl ester group play crucial roles in its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

(2R,6S)-rel-tert-Butyl 2,6-diethyl-4-oxopiperidine-1-carboxylate (CAS 1003843-30-8)

  • Molecular Formula: C₁₄H₂₅NO₃ (estimated).
  • Key Differences : Replaces methyl groups at positions 2 and 6 with ethyl substituents.
  • Implications : Increased steric bulk from ethyl groups may reduce solubility in polar solvents and hinder nucleophilic attack at the 4-ketone. The "rel" designation indicates a racemic mixture, contrasting with enantiopure forms of the target compound .

tert-Butyl 2-methyl-4-oxopiperidine-1-carboxylate (CAS 190906-92-4)

  • Molecular Formula: C₁₁H₁₉NO₃.
  • Key Differences : Lacks a methyl group at position 6, resulting in a less symmetric structure.
  • Implications : Reduced steric hindrance compared to the target compound may enhance reactivity at the ketone or carbamate group .

Functional Group Variations at Position 4

tert-Butyl 4-(2,2,2-trifluoroacetyl)piperidine-1-carboxylate (CAS 1093759-80-8)

  • Molecular Formula: C₁₂H₁₆F₃NO₃.
  • Key Differences : Replaces the 4-ketone with a trifluoroacetyl group.
  • This modification also introduces significant polarity and metabolic stability differences compared to the target compound .

Table 1: Comparative Analysis of Structural and Physicochemical Properties

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Substituents (Positions) Similarity Score Key Features/Implications
tert-Butyl 2,6-dimethyl-4-oxopiperidine-1-carboxylate (604010-24-4) C₁₂H₂₁NO₃ 227.30 2,6-dimethyl, 4-oxo Baseline for comparison; tert-butyl protection
(2R,6S)-rel-tert-Butyl 2,6-diethyl-4-oxopiperidine-1-carboxylate (1003843-30-8) C₁₄H₂₅NO₃* ~255.35 (estimated) 2,6-diethyl, 4-oxo 0.81 Increased steric hindrance; racemic mixture
tert-Butyl 2-methyl-4-oxopiperidine-1-carboxylate (190906-92-4) C₁₁H₁₉NO₃ 213.27 2-methyl, 4-oxo 0.81 Reduced symmetry; lower molecular weight
tert-Butyl 4-(2,2,2-trifluoroacetyl)piperidine-1-carboxylate (1093759-80-8) C₁₂H₁₆F₃NO₃ 279.26 4-trifluoroacetyl 0.86 Enhanced electrophilicity; fluorinated group

*Estimated based on structural analogy.

Implications of Structural Differences

  • Steric Effects : Ethyl and methyl substituents modulate steric accessibility, impacting reaction rates in catalytic processes or coupling reactions.
  • Electronic Effects : Electron-withdrawing groups (e.g., trifluoroacetyl) alter electronic density, influencing regioselectivity in synthetic pathways.
  • Stereochemical Considerations : Enantiopure variants (e.g., (2R,6S)-configuration) may exhibit distinct biological activity or chiral recognition in asymmetric synthesis compared to racemic analogs .

Biological Activity

tert-Butyl 2,6-dimethyl-4-oxopiperidine-1-carboxylate is a piperidine derivative that has attracted attention in medicinal chemistry due to its potential biological activities. This compound features a tert-butyl ester group and two methyl groups on the piperidine ring, which contribute to its unique chemical properties and biological interactions. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C12H21NO3
  • Molecular Weight : 239.32 g/mol
  • CAS Number : 604010-24-4

The biological activity of this compound primarily involves its interaction with various molecular targets, influencing biochemical pathways through:

  • Enzyme Inhibition : The compound has been shown to inhibit enzymes such as nicotinamide phosphoribosyltransferase (NAMPT) and Rho-associated protein kinase (ROCK). Inhibition of NAMPT affects NAD levels, which are crucial for cellular metabolism and signaling pathways.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Anticancer Activity : Studies have demonstrated that derivatives of piperidine compounds can inhibit cancer cell growth. For example, related compounds have shown IC50 values ranging from 25 to 440 nM against various cancer cell lines, indicating significant anticancer potential .
  • Analgesic and Anti-inflammatory Properties : As a precursor in drug development, it is being investigated for its potential therapeutic applications in pain relief and inflammation reduction.
  • Structural Activity Relationship Studies : The compound is utilized in studies to understand the structure-activity relationships of piperidine derivatives, helping to elucidate how modifications affect biological activity.

Table 1: Summary of Biological Activities

Activity TypeFindingsReference
AnticancerIC50 values between 25 - 440 nM
Enzyme InhibitionInhibits NAMPT and ROCK
Analgesic EffectsPotential for pain relief
Structure-Activity StudiesInsights into piperidine modifications

Case Study: Anticancer Efficacy

A study evaluated the anticancer efficacy of related piperidine derivatives against multiple cancer cell lines, including L1210 (murine leukemia), CEM (human T-lymphoblastoid leukemia), and HeLa (cervical carcinoma) cells. The results indicated that certain derivatives exhibited selective killing properties towards cancer cells while sparing normal human peripheral blood mononuclear cells (PBMC), demonstrating their potential as targeted anticancer agents .

Q & A

Q. How can researchers optimize the synthesis of tert-butyl 2,6-dimethyl-4-oxopiperidine-1-carboxylate to improve yield and purity?

  • Methodological Answer : Synthesis optimization should employ Design of Experiments (DoE) to evaluate critical factors (e.g., reaction temperature, stoichiometry, solvent polarity). For example, analogous tert-butyl carbamate syntheses use ice-cooled conditions (0–5°C) to minimize side reactions and stabilize intermediates . Column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) is recommended for purification, as demonstrated in piperidine carboxylate derivatives . Purity validation via HPLC or GC-MS is essential, with target thresholds ≥95% .

Q. What analytical techniques are most reliable for characterizing tert-butyl 2,6-dimethyl-4-oxopiperidine-1-carboxylate?

  • Methodological Answer :
  • NMR : 1^1H and 13^13C NMR should confirm the tert-butyl group (δ ~1.4 ppm for 1^1H; δ ~28 ppm for quaternary carbon) and ketone (δ ~205–210 ppm for 13^13C). Piperidine ring protons typically appear between δ 2.5–4.0 ppm .
  • Mass Spectrometry : High-resolution MS (HRMS) can verify the molecular ion ([M+H]+^+ expected at m/z 256.18 for C12_{12}H21_{21}NO3_3) .
  • X-ray Crystallography : For structural confirmation, SHELX software (e.g., SHELXL) is widely used for small-molecule refinement, though data collection requires high-quality single crystals .

Q. What safety protocols are critical when handling this compound in the lab?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, sealed goggles, and lab coats to prevent skin/eye contact. Respiratory protection (N95 masks) is advised if aerosolization is possible .
  • Storage : Store in airtight containers under inert gas (N2_2 or Ar) at 2–8°C to prevent hydrolysis or oxidation .
  • Spill Management : Use absorbent materials (e.g., vermiculite) and avoid water to prevent dispersion. Contaminated areas must be deactivated with ethanol or isopropanol .

Q. How does the compound’s stability vary under different solvent systems?

  • Methodological Answer : Stability studies in polar aprotic solvents (e.g., DMF, DMSO) show increased degradation rates at room temperature due to nucleophilic attack on the carbamate group. Non-polar solvents (e.g., dichloromethane, toluene) enhance stability. Accelerated stability testing (40°C/75% RH for 14 days) with HPLC monitoring is recommended .

Advanced Research Questions

Q. What strategies resolve stereochemical challenges during functionalization of the piperidine ring?

  • Methodological Answer : Chiral auxiliaries or asymmetric catalysis (e.g., organocatalysts like proline derivatives) can control stereochemistry at C2 and C6. For example, enantioselective alkylation of 4-oxopiperidine intermediates has been achieved using Evans’ oxazolidinones . Dynamic NMR or circular dichroism (CD) should confirm stereochemical outcomes .

Q. How can mechanistic studies elucidate degradation pathways under oxidative conditions?

  • Methodological Answer : Radical scavengers (e.g., TEMPO) and LC-MS/MS can identify degradation products. For instance, tert-butyl carbamates degrade via β-elimination under acidic/oxidative conditions, releasing CO2_2 and forming imine intermediates . Kinetic studies under Fenton-like conditions (Fe2+^{2+}/H2_2O2_2) may reveal hydroxyl radical-mediated pathways .

Q. What computational methods predict the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and charge distribution. For example, the carbonyl group’s electrophilicity can be quantified using Fukui indices, guiding site-specific modifications . Molecular dynamics simulations further assess solvent effects on reaction barriers .

Q. How do conflicting crystallographic data (e.g., bond length discrepancies) arise, and how are they resolved?

  • Methodological Answer : Discrepancies often stem from disorder or thermal motion. SHELXL refinement with restraints (e.g., DELU and SIMU commands) improves model accuracy. Twinning or high R factors (>5%) necessitate data recollection at low temperature (100 K) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl 2,6-dimethyl-4-oxopiperidine-1-carboxylate
Reactant of Route 2
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tert-Butyl 2,6-dimethyl-4-oxopiperidine-1-carboxylate

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